4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid
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Overview
Description
4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid is an organic compound with a complex structure that includes bromine, cyanophenyl, and sulfanyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups into the molecule.
Scientific Research Applications
4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(4-nitrophenyl)sulfanyl]benzoic acid
- 4-bromo-2-[(4-methylphenyl)sulfanyl]benzoic acid
- 4-bromo-2-[(4-chlorophenyl)sulfanyl]benzoic acid
Uniqueness
4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid is unique due to the presence of the cyanophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
1546061-37-3 |
---|---|
Molecular Formula |
C14H8BrNO2S |
Molecular Weight |
334.2 |
Purity |
95 |
Origin of Product |
United States |
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